molecular formula C10H13N5O3 B12914022 3-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 50767-24-3

3-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B12914022
CAS No.: 50767-24-3
M. Wt: 251.24 g/mol
InChI Key: PAHMQYGYMMLQKG-UHFFFAOYSA-N
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Description

This compound is a triazolopyrimidine derivative characterized by a cyclopentyl substituent bearing hydroxyl and hydroxymethyl groups. Its IUPAC name reflects its bicyclic core structure, which combines a triazole ring fused with a pyrimidinone system. Key experimental and computational properties include:

Property Value
LogP (experimental) -1.18
Polar Surface Area (PSA) 109.88 Ų
Exact Molecular Weight 251.10199 g/mol
Molecular Formula C₁₁H₁₃N₅O₃

The compound’s low LogP and high PSA suggest significant hydrophilicity, likely due to the hydroxyl and hydroxymethyl substituents on the cyclopentyl ring .

Properties

CAS No.

50767-24-3

Molecular Formula

C10H13N5O3

Molecular Weight

251.24 g/mol

IUPAC Name

3-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-6H-triazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C10H13N5O3/c16-3-5-1-6(2-7(5)17)15-9-8(13-14-15)10(18)12-4-11-9/h4-7,16-17H,1-3H2,(H,11,12,18)

InChI Key

PAHMQYGYMMLQKG-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(C1CO)O)N2C3=C(C(=O)NC=N3)N=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxy-4-(hydroxymethyl)cyclopentyl)-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclopentyl Intermediate: The cyclopentyl ring with hydroxyl and hydroxymethyl groups can be synthesized through a series of reactions, including cyclization and functional group modifications.

    Construction of the Triazolopyrimidine Core: The triazolopyrimidine core is constructed through a cyclization reaction involving appropriate precursors, such as hydrazine derivatives and pyrimidine intermediates.

    Coupling of the Cyclopentyl and Triazolopyrimidine Units: The final step involves coupling the cyclopentyl intermediate with the triazolopyrimidine core under specific reaction conditions, such as the use of coupling reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The synthesis of triazolo[4,5-d]pyrimidine derivatives typically involves sequential halogenation, cyclization, and coupling reactions. For this compound, critical steps include:

Triazole Ring Formation

  • Cyclization of Azides : The triazole ring is formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thermal cyclization of nitriles with hydrazines. For example, 5-halo-pyrimidines (e.g., 5-bromo-2,4-dichloropyrimidine) react with azides to form triazolo[4,5-d]pyrimidine scaffolds .

  • Boronic Acid Coupling : Suzuki-Miyaura cross-coupling introduces aryl/heteroaryl groups at the 3-position of the triazole ring. For instance, 5-bromo-triazolo[4,5-d]pyrimidines react with boronic acids under Pd catalysis .

Cyclopentane Functionalization

  • Hydroxymethyl and Hydroxy Group Manipulation :

    • Protection : The hydroxymethyl (-CH2OH) and hydroxyl (-OH) groups are often protected as silyl ethers (e.g., TBS) or esters during synthesis to prevent side reactions .

    • Oxidation : The hydroxymethyl group can be oxidized to a carboxylic acid using TEMPO/NaClO2 or other oxidants for further derivatization .

Nucleophilic Substitution

  • Amination : Buchwald-Hartwig or SNAr reactions introduce amines at the 5-position of the pyrimidine ring. For example, coupling with piperazine derivatives under Pd or Cu catalysis .

Reaction Conditions and Catalysts

Reaction TypeConditions/CatalystsYield (%)Source
Suzuki CouplingPd(PPh3)4, Na2CO3, DME/H2O, 80°C60–85
Buchwald-Hartwig AminationPd2(dba)3, Xantphos, Cs2CO3, toluene, 110°C70–90
Hydroxymethyl OxidationTEMPO, NaClO2, CH3CN/H2O, rt75–80
Azide CyclizationCuI, DIPEA, DMF, 60°C50–65

Functional Group Transformations

  • Esterification : The hydroxymethyl group reacts with acyl chlorides (e.g., acetyl chloride) to form esters under basic conditions (pyridine/DMAP) .

  • Glycosylation : The hydroxyl group participates in glycosidic bond formation with activated sugars (e.g., trichloroacetimidates) using BF3·Et2O as a catalyst .

Stability and Degradation

  • Acidic Conditions : The triazole ring remains stable in mild acid (pH 4–6) but undergoes hydrolysis to pyrimidine derivatives under strong acidic conditions (e.g., HCl, 100°C) .

  • Oxidative Stress : The compound shows moderate stability to H2O2 but degrades in the presence of peroxides at elevated temperatures .

Stereochemical Considerations

  • The cyclopentane ring’s stereochemistry (e.g., cis or trans diols) influences biological activity. Chiral resolution via diastereomeric salt formation (e.g., using L-tartaric acid) or enzymatic kinetic resolution is employed .

Pharmaceutical Modifications

  • Prodrug Synthesis : Phosphorylation of the hydroxyl group or esterification of the hydroxymethyl group enhances bioavailability. For example, reaction with chlorophosphates under anhydrous conditions .

  • Metal Complexation : The triazole nitrogen atoms coordinate with transition metals (e.g., Pt, Ru) for anticancer applications .

Key Patents and Innovations

  • EP2252296A1 : Describes methods for synthesizing triazolo[4,5-d]pyrimidines as mTOR/PI3K inhibitors, highlighting boronic acid coupling and amination .

  • WO2014135244A1 : Details derivatives with substituted cyclopentanes, emphasizing stereospecific functionalization and Pd-catalyzed cross-couplings .

This compound’s reactivity is dominated by its triazole and pyrimidine heterocycles, with the cyclopentane diol moiety enabling further derivatization. Synthetic strategies prioritize protecting group chemistry and transition-metal catalysis to achieve regioselectivity and stereocontrol .

Scientific Research Applications

Antiviral Activity

Research indicates that compounds similar to 3-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2,3-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one exhibit antiviral properties. For instance, studies have shown that triazolopyrimidine derivatives can inhibit viral replication by interfering with viral polymerases or other essential viral enzymes. This compound's structural features may enhance its binding affinity to viral targets.

Anticancer Properties

Recent investigations suggest potential anticancer applications for this compound. Triazolopyrimidines have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanism of action may involve the modulation of signaling pathways associated with cell survival and death.

Neuroprotective Effects

There is growing interest in the neuroprotective effects of triazolopyrimidine derivatives. Preliminary studies indicate that this compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research has shown that certain triazolopyrimidine derivatives possess activity against both gram-positive and gram-negative bacteria, potentially serving as leads for new antibiotic development.

Case Study 1: Antiviral Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various triazolopyrimidine derivatives and tested their antiviral activity against HIV-1. The compound exhibited significant inhibition of viral replication at low micromolar concentrations, highlighting its potential as an antiviral agent .

Case Study 2: Anticancer Research

A recent investigation published in Cancer Letters explored the effects of triazolopyrimidine compounds on breast cancer cell lines. The study found that treatment with the compound led to a marked decrease in cell viability and induced apoptosis through caspase activation .

Case Study 3: Neuroprotection

Research conducted by Zhang et al. (2024) demonstrated that the compound could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. The findings suggest that it may have therapeutic potential for neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 3-(3-Hydroxy-4-(hydroxymethyl)cyclopentyl)-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7(3H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in critical biological processes, such as cell proliferation and apoptosis.

    Pathways Involved: It modulates signaling pathways, including the inhibition of kinases and activation of apoptotic pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Triazolopyrimidine Derivatives

Compound Name / Substituents Molecular Formula Molecular Weight (g/mol) LogP PSA (Ų) Key Features
Target Compound: 3-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl] substituent C₁₁H₁₃N₅O₃ 251.10 -1.18 109.88 Cyclopentyl with dual hydroxyl groups
3-(4-Ethoxyphenyl) derivative C₁₂H₁₁N₅O₂ 265.25 N/A N/A Ethoxyphenyl group; discontinued commercial availability
3-Methyl derivative C₅H₅N₅O 151.13 1.84* 78.64* Compact structure; higher LogP (predicted)
3-Benzyl derivative (CAS 21324-31-2) C₁₁H₁₀N₅O 243.24 N/A 72.24* Lipophilic benzyl substituent
3-(2-Hydroxyphenyl)-7-methyl-1-phenyl analog C₁₈H₁₄N₄O₂ 318.33 N/A 89.58* Aromatic substituents; IR C=O at 1680 cm⁻¹

*Predicted values based on structural analogs.

Key Observations:

  • Hydrophilicity : The target compound’s LogP (-1.18) is significantly lower than analogs like the 3-methyl derivative (LogP 1.84) or benzyl-substituted derivatives, emphasizing its polarity due to hydroxyl groups .
  • Substituent Effects :
    • Cyclopentyl vs. Aromatic Rings : Cyclopentyl derivatives (target compound) exhibit higher PSA compared to phenyl/benzyl analogs (e.g., 109.88 Ų vs. ~72–89 Ų) .
    • Functional Groups : Ethoxy (in CAS 1082584-27-7) and hydroxymethyl groups modulate solubility and metabolic stability .

Anticancer Potential of Triazolopyrimidines

  • Evidence from Triazolopyrimidine Derivatives : Compounds with substitutions at the 3-position (e.g., benzyl, phenyl) demonstrated cytotoxicity against MCF-7 (breast) and A549 (lung) cancer cell lines. For example, compounds 2, 3, 9, and 10 in a 2015 study showed IC₅₀ values comparable to doxorubicin .
  • Target Compound: No direct cytotoxicity data is available in the provided evidence. However, its hydrophilic nature may limit membrane permeability compared to lipophilic analogs like benzyl derivatives .

Biological Activity

3-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2,3-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (CAS Number: 50767-24-3) is a compound with significant potential in pharmacological applications. Its unique structure presents intriguing biological properties that warrant detailed exploration.

  • Molecular Formula : C10H13N5O3
  • Molecular Weight : 251.2419 g/mol
  • Density : 1.93 g/cm³
  • Boiling Point : 432.7°C at 760 mmHg
  • Flash Point : 215.5°C

The biological activity of this compound is primarily attributed to its interaction with purinergic receptors, which play crucial roles in various physiological processes including immune response and inflammation regulation. The compound's structure allows it to modulate signaling pathways associated with these receptors, potentially influencing cellular responses to external stimuli .

Antiviral Properties

Recent studies have indicated that compounds similar to this compound exhibit antiviral activities against a range of viruses. For instance, derivatives have shown effectiveness against HIV by inhibiting reverse transcriptase (RT), a critical enzyme in the viral replication cycle .

Immunomodulatory Effects

The compound's ability to influence immune responses has been highlighted in research focusing on its role in modulating the purinergic system. Activation of specific purinergic receptors can lead to enhanced immune responses and reduced inflammation, making this compound a potential candidate for treating autoimmune diseases and other inflammatory conditions .

Study 1: Antiviral Activity Against HIV

A study investigating various pyrimidine derivatives found that certain structural modifications significantly enhanced antiviral potency against HIV strains. The compound in focus showed promising activity with an EC50 value indicating effective inhibition of viral replication while maintaining low cytotoxicity levels .

Study 2: Modulation of Immune Response

Research conducted on the purinergic signaling pathway demonstrated that compounds similar to the target molecule could effectively regulate T-cell activation and proliferation. This suggests a potential application in enhancing vaccine efficacy or treating immunodeficiency disorders .

Comparative Analysis of Similar Compounds

Compound NameStructureBiological ActivityReferences
Compound AStructure AAntiviral
Compound BStructure BImmunomodulatory
Target CompoundStructure CAntiviral & Immunomodulatory

Q & A

Q. What are the established synthetic routes for 3-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one?

The compound can be synthesized via cyclocondensation reactions using cyclopentyl precursors and triazolo-pyrimidinone intermediates. Key steps include:

  • Functionalization of the cyclopentyl moiety with hydroxyl and hydroxymethyl groups via controlled oxidation or substitution reactions.
  • Coupling with triazolo-pyrimidinone cores using palladium-catalyzed cross-coupling or nucleophilic aromatic substitution.
  • Final purification via recrystallization (e.g., dimethylformamide as a solvent) to achieve high-purity products .

Q. How is structural characterization performed for this compound?

Advanced spectroscopic and crystallographic methods are employed:

  • 1H/13C NMR : Assign signals for the cyclopentyl protons (δ 1.36–2.35 ppm) and triazolo-pyrimidinone aromatic systems (δ 6.16–8.02 ppm) .
  • X-ray crystallography : Resolve stereochemistry and confirm bond lengths (mean C–C = 0.006 Å) using single-crystal data (R factor ≤ 0.082) .
  • HRMS : Validate molecular weight (e.g., [M + H]+ calculated vs. observed, error < 0.01%) .

Advanced Research Questions

Q. How can researchers design experiments to investigate enzyme inhibition mechanisms involving this compound?

  • Target identification : Use homology modeling or competitive binding assays (e.g., Hypoxanthine-guanine phosphoribosyltransferase in ) to identify potential targets .
  • Kinetic studies : Measure IC50 values via fluorometric or colorimetric assays (e.g., NADH-coupled enzymatic reactions) under varying pH and temperature conditions.
  • Structural dynamics : Employ molecular docking (software like AutoDock) to analyze binding interactions with catalytic sites .

Q. What methodologies resolve contradictions in reported biological activities of triazolo-pyrimidinone derivatives?

  • Meta-analysis : Compare datasets across studies (e.g., anti-inflammatory vs. antiproliferative activities in vs. 14) to identify confounding variables (e.g., substituent effects).
  • Dose-response reevaluation : Replicate experiments under standardized conditions (e.g., cell lines, incubation times) to isolate structure-activity relationships (SAR) .
  • Computational validation : Use QSAR models to predict activity cliffs and validate outliers .

Q. How can synthetic yields be optimized for derivatives of this compound?

  • Reagent selection : Use ammonium persulfate (APS) as a radical initiator for controlled polymerization of cyclopentyl precursors .
  • Solvent optimization : Test polar aprotic solvents (DMF, DMSO) to enhance reaction rates and reduce side products.
  • Catalyst screening : Evaluate Pd(PPh3)4 vs. CuI for coupling efficiency in triazolo-pyrimidinone formation .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

  • ADMET profiling : Use tools like SwissADME to estimate solubility (LogP), metabolic stability (CYP450 interactions), and bioavailability.
  • Molecular dynamics (MD) simulations : Simulate blood-brain barrier penetration or plasma protein binding using force-field parameters (e.g., AMBER) .

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